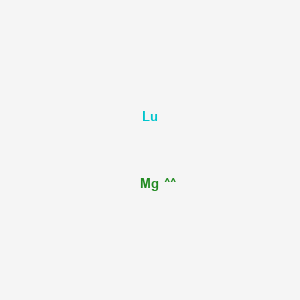
Lutetium--magnesium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium–magnesium (1/1) is a compound formed by the combination of lutetium and magnesium in a 1:1 ratio. Lutetium is a rare earth element, known for its high density and stability, while magnesium is a lightweight, reactive metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lutetium–magnesium (1/1) typically involves the direct reaction of lutetium and magnesium metals. This can be achieved through a high-temperature solid-state reaction where the two metals are heated together in an inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures above 600°C to ensure complete formation of the compound.
Industrial Production Methods: In an industrial setting, the production of lutetium–magnesium (1/1) may involve the use of advanced techniques such as vacuum induction melting or arc melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The metals are melted together under a vacuum or inert gas to prevent contamination and ensure a high-quality compound.
化学反応の分析
Types of Reactions: Lutetium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, lutetium–magnesium (1/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Lutetium–magnesium (1/1) can participate in substitution reactions with halogens or other reactive non-metals.
Major Products:
Oxidation: Formation of lutetium oxide and magnesium oxide.
Reduction: Formation of elemental lutetium and magnesium.
Substitution: Formation of lutetium halides and magnesium halides.
科学的研究の応用
Lutetium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Lutetium-based compounds are used in targeted radiotherapy for cancer treatment, and magnesium’s biocompatibility makes it useful in biomedical implants.
Industry: Employed in the production of high-performance materials, such as lightweight alloys and superconductors.
作用機序
Lutetium–magnesium (1/1) can be compared with other lutetium and magnesium compounds:
Lutetium Oxide: Unlike lutetium–magnesium (1/1), lutetium oxide is primarily used in ceramics and phosphors.
Magnesium Alloys: Magnesium alloys are widely used in the automotive and aerospace industries for their lightweight properties, but they do not possess the same catalytic or imaging capabilities as lutetium–magnesium (1/1).
Lutetium Halides: These compounds are used in scintillation detectors and have different chemical reactivity compared to lutetium–magnesium (1/1).
類似化合物との比較
- Lutetium oxide
- Magnesium alloys
- Lutetium halides
Lutetium–magnesium (1/1) stands out due to its unique combination of properties from both lutetium and magnesium, making it a versatile compound with diverse applications in science and industry.
特性
CAS番号 |
12163-12-1 |
|---|---|
分子式 |
LuMg |
分子量 |
199.272 g/mol |
IUPAC名 |
lutetium;magnesium |
InChI |
InChI=1S/Lu.Mg |
InChIキー |
VSXXYYIQNKKTCD-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Lu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


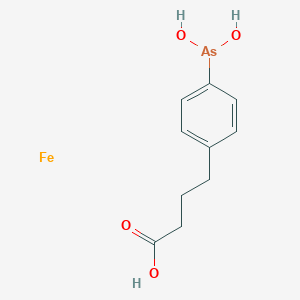

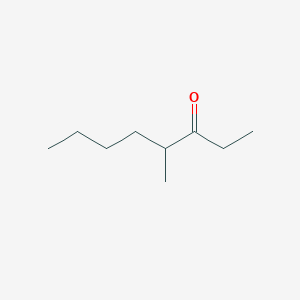

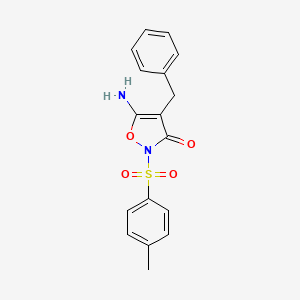

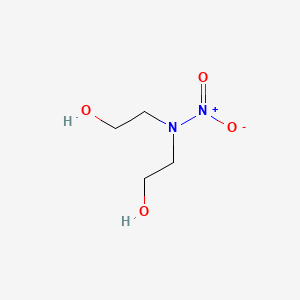

![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

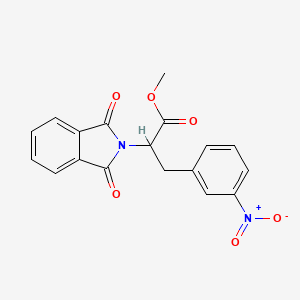
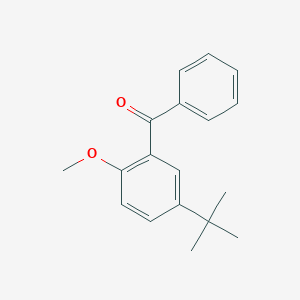
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
